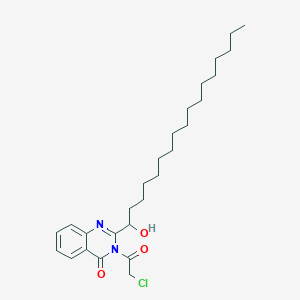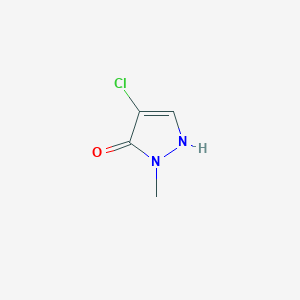
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methyl-1H-pyrazol-3(2H)-one is a heterocyclic organic compound that belongs to the pyrazolone family It is characterized by a pyrazole ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-3-oxobutanoic acid with hydrazine hydrate, followed by cyclization to form the pyrazolone ring. The reaction conditions often include:
Temperature: Moderate heating (60-80°C)
Solvent: Ethanol or water
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyrazolone ring can be reduced under specific conditions to form pyrazolidinones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide)
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
Substitution: Formation of 4-amino-2-methyl-1H-pyrazol-3(2H)-one or 4-mercapto-2-methyl-1H-pyrazol-3(2H)-one
Oxidation: Formation of 4-chloro-2-carboxy-1H-pyrazol-3(2H)-one or 4-chloro-2-formyl-1H-pyrazol-3(2H)-one
Reduction: Formation of 4-chloro-2-methyl-1H-pyrazolidin-3-one
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anti-inflammatory properties might involve the modulation of inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-1H-pyrazol-3(2H)-one: Lacks the methyl group at the 2-position.
2-Methyl-1H-pyrazol-3(2H)-one: Lacks the chlorine atom at the 4-position.
4-Bromo-2-methyl-1H-pyrazol-3(2H)-one: Contains a bromine atom instead of a chlorine atom at the 4-position.
Uniqueness
4-Chloro-2-methyl-1H-pyrazol-3(2H)-one is unique due to the presence of both the chlorine atom and the methyl group, which can influence its reactivity and biological activity
Eigenschaften
CAS-Nummer |
185451-44-9 |
|---|---|
Molekularformel |
C4H5ClN2O |
Molekulargewicht |
132.55 g/mol |
IUPAC-Name |
4-chloro-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C4H5ClN2O/c1-7-4(8)3(5)2-6-7/h2,6H,1H3 |
InChI-Schlüssel |
YLCOBAGNOWFPFU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=CN1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)
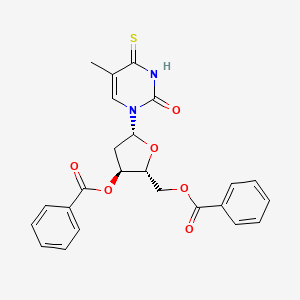
![N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B12921825.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate](/img/structure/B12921843.png)

![3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921870.png)
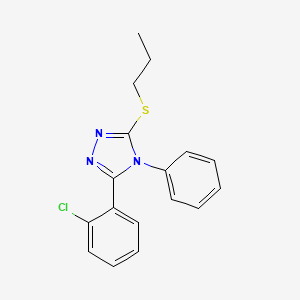
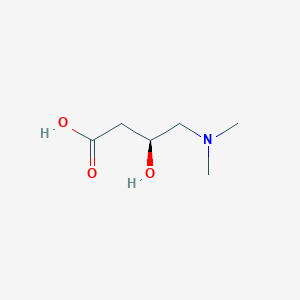
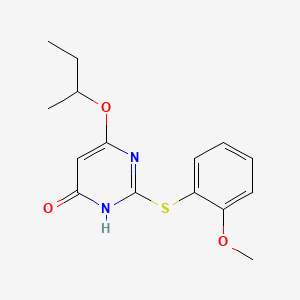
![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)

![5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol](/img/structure/B12921884.png)
![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)
